2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide
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Overview
Description
2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a tert-butylpyridazinyl group and a propanamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 6-tert-butylpyridazine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with isopropylamine and propanoyl chloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like halides or amines replace existing substituents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides, amines, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl-4-(6-aminopyridin-3-yl)piperazin-1-carboxylate
- 4-(6-Amino-3-pyridyl)-1-Boc-piperazine
Uniqueness
2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its tert-butylpyridazinyl group and propanamide moiety provide specific steric and electronic characteristics that differentiate it from similar compounds, making it a valuable molecule for various research and industrial applications .
Properties
Molecular Formula |
C18H31N5O |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C18H31N5O/c1-13(2)19-17(24)14(3)22-9-11-23(12-10-22)16-8-7-15(20-21-16)18(4,5)6/h7-8,13-14H,9-12H2,1-6H3,(H,19,24) |
InChI Key |
ZRRBHDBTJZJWPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(C)N1CCN(CC1)C2=NN=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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